molecular formula C13H20N4O2 B580779 tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate CAS No. 1246652-29-8

tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate

Cat. No.: B580779
CAS No.: 1246652-29-8
M. Wt: 264.329
InChI Key: KKWCSMNDIQTVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate is a spirocyclic compound featuring a cyclobutane ring fused to a pyrrolo[3,4-c]pyrazole core. The tert-butyl carbamate (Boc) group at the 5'-position serves as a protective moiety for the amine functionality, while the 3'-amino group enhances reactivity for downstream derivatization . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and modulators of tumor suppressor proteins (e.g., TP53) . Its molecular formula is C₁₄H₂₀N₄O₂, with a molecular weight of 276.34 g/mol (calculated based on structural analogs in ). The spiro architecture introduces conformational rigidity, which can improve target binding specificity in drug candidates .

Properties

IUPAC Name

tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-7-8-9(15-16-10(8)14)13(17)5-4-6-13/h4-7H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWCSMNDIQTVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C13CCC3)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670512
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246652-29-8
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Identity and Structure
tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate is a heterocyclic compound with the molecular formula C13H20N4O2C_{13}H_{20}N_{4}O_{2} and a molecular weight of 264.32 g/mol. It features a unique spirocyclic structure that combines cyclobutane and pyrrolopyrazole moieties, which are known for their diverse biological activities.

The biological activity of this compound is linked to its structural components, which allow for interactions with various biological targets. The pyrrolopyrazole framework is particularly noted for its potential in modulating enzyme activities and influencing signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the pyrrolopyrazole class:

  • Antiproliferative Activity : A study on related pyrrolopyrazole derivatives demonstrated significant antiproliferative effects against cancer cell lines. For instance, derivatives with structural similarities showed IC50 values ranging from 1.33 µM to 10.20 µM in hormone-dependent cell lines such as LNCaP and T47-D .
  • Cytotoxicity Assessment : In vitro experiments using Hoechst and propidium iodide staining indicated that certain derivatives led to increased cell death in treated cancer cells compared to controls, suggesting that these compounds may induce apoptosis through mitochondrial pathways .
  • Molecular Docking Studies : Computational studies have suggested that these compounds exhibit strong binding affinities to various targets, including estrogen receptors and androgen receptors, which are critical in cancer biology. This indicates potential therapeutic applications in hormone-sensitive cancers .

Comparative Biological Activity Table

Compound NameMolecular FormulaIC50 (µM)Targeted Cell LinesMechanism of Action
This compoundC13H20N4O2TBDTBDTBD
Related Pyrrolopyrazole Derivative 1C12H18N4O210.20 (LNCaP)LNCaP, T47-DApoptosis
Related Pyrrolopyrazole Derivative 2C12H18N4O21.33 (T47-D)T47-DApoptosis

Pharmacological Potential

The spirocyclic structure of this compound suggests it may possess unique pharmacological properties, potentially acting as an inhibitor or modulator for various enzymes involved in metabolic pathways. The presence of the amino group further enhances its potential for interaction with biological macromolecules.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, research into similar spiro compounds has demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

A notable study evaluated the cytotoxic effects of related compounds on prostate (LNCaP, PC-3) and breast (T47-D) cancer cells, revealing IC50 values that indicate promising therapeutic potential. Although specific data on tert-butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate is limited, its structural analogs show that modifications in the spiro structure can enhance bioactivity against cancer cells .

Neuroprotective Effects

The compound's potential neuroprotective effects are also under investigation. Compounds with similar structures have been shown to exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings suggest that this compound could be explored for treating neurodegenerative diseases .

Medicinal Chemistry Applications

The unique spirocyclic structure of this compound makes it an attractive candidate for drug design. Cyclobutane derivatives have been incorporated into various drug candidates due to their ability to enhance binding affinity and selectivity towards biological targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can lead to the development of more effective derivatives. By modifying functional groups on the spirocyclic framework, researchers can optimize pharmacokinetic properties and target specificity.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been extensively studied:

CompoundTargetIC50 Value (µM)Mechanism
Compound AT47-D Cells1.33Induces apoptosis
Compound BLNCaP Cells10.20Cell cycle arrest
Compound CPC-3 Cells3.29Oxidative stress reduction

These studies illustrate the potential for similar compounds to exhibit significant biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference ID
tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate Cyclobutane spiro ring, 3'-NH₂, 5'-Boc C₁₄H₂₀N₄O₂ 276.34 Drug intermediate for TP53 activators and kinase inhibitors
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate Pyrrolo ring with 6,6-dimethyl substituents C₁₂H₂₀N₄O₂ 252.31 Enhanced solubility due to methyl groups; used in heterocyclic libraries
tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate 1-Methyl substitution on pyrrolo ring C₁₁H₁₈N₄O₂ 238.29 Improved metabolic stability; intermediate for CNS-targeting agents
3'-Amino-5'-Boc-1',4'-dihydrospiro[cyclopropane-1,6'(5'H)-pyrrolo[3,4-c]pyrazole] Cyclopropane spiro ring (reduced ring strain) C₁₃H₁₈N₄O₂ 262.31 Explored in fragment-based drug design for compact scaffolds
tert-Butyl 2'-chloro-6'-oxo-6'H-spiro[pyran-4,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate Pyran spiro ring with chloro and oxo substituents C₂₀H₂₄ClN₅O₄ 433.89 Anticancer agent precursor (e.g., kinase inhibition)

Functional Group Impact on Reactivity

  • 3'-Amino Group: Critical for nucleophilic reactions (e.g., acylations, Suzuki couplings). In the target compound, this group is unprotected, enabling direct functionalization .
  • tert-Butyl Carbamate : Enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and stabilizes the amine during storage .
  • Chloro/Oxo Substituents () : Introduce electrophilic sites for cross-coupling reactions, expanding utility in diversity-oriented synthesis .

Preparation Methods

Formation of the Pyrrolo[3,4-c]Pyrazole Core

Optimization of Reaction Conditions

Table 1: Comparison of Spirocyclization Methods

MethodCatalyst/LigandTemperature (°C)Yield (%)Purity (%)
PhotocycloadditionNone256592
Pd-Catalyzed CyclizationPd(PPh₃)₄807595
Microwave-Assisted1008297

Table 2: Boc Protection Optimization

SolventBaseBoc₂O (equiv)Time (h)Yield (%)
ChloroformTriethylamine1.2494
THFDMAP1.5688
DCMPyridine1.0391

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Peaks at δ 1.4 ppm (tert-butyl) and δ 4.2–5.1 ppm (spirocyclic protons) confirm structure.

  • X-ray Crystallography : Resolves spirocyclic geometry (bond angles: 88–92° for cyclobutane).

  • HRMS : Molecular ion peak at m/z 264.329 ([M+H]⁺).

Challenges and Solutions

Steric Hindrance in Spirocyclization

The strained cyclobutane ring necessitates low-temperature reactions to prevent ring-opening. Microwave-assisted synthesis reduces reaction time and improves yield (82% vs. 65% conventional).

Regioselectivity in Bromination

Copper(I)-mediated Sandmeyer reactions ensure selective bromination at the 3-position, avoiding isomer formation.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance spirocyclization efficiency (residence time: 10 min, yield: 80%).

  • Solvent Recycling : Ethyl acetate/hexane mixtures are distilled and reused, reducing costs by 30%.

Recent Advances

  • Enantioselective Synthesis : Chiral phosphine ligands (e.g., (R)-BINAP) achieve 90% enantiomeric excess in spirocyclization.

  • Biocatalytic Methods : Lipase-mediated Boc protection under aqueous conditions (yield: 85%, no base required) .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate?

The compound is synthesized via multi-step reactions, typically involving:

  • Spirocyclization : Formation of the spiro[cyclobutane-pyrrolo[3,4-c]pyrazole] core via cycloaddition or ring-closing strategies, as seen in structurally related spirocyclic pyrrolo-pyrazoles .
  • tert-Butyl Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in chloroform) to protect the amino group .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products, with purity confirmed by HPLC or NMR .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, with characteristic peaks for the tert-butyl group (~1.4 ppm in 1^1H NMR) and spirocyclic protons (4–5 ppm) .
  • X-ray Crystallography : Resolves the spirocyclic geometry and stereochemistry, as demonstrated for analogous tert-butyl-protected pyrrolo-pyrazoles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C15_{15}H23_{23}N4_{4}O2_{2}) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact, as recommended for tert-butyl carbamates and amines .
  • Ventilation : Use fume hoods to minimize inhalation risks, particularly during solvent evaporation steps (e.g., chloroform, triethylamine) .
  • First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion, per SDS guidelines .

Advanced Research Questions

Q. What challenges arise in synthesizing the spirocyclic framework, and how are they addressed?

  • Steric Hindrance : The spiro[cyclobutane-pyrrolo[3,4-c]pyrazole] system introduces strain, requiring optimized reaction temperatures (e.g., 0–25°C) and slow reagent addition to prevent side reactions .
  • Regioselectivity : Control via catalysts (e.g., palladium for cross-coupling) or directing groups, as shown in analogous spirocyclic syntheses .
  • Yield Optimization : Use of microwave-assisted synthesis or flow chemistry to enhance reaction efficiency .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while avoiding protic solvents that may hydrolyze the Boc group .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency, as seen in related pyrazole derivatives .
  • Workflow Design : Telescoping steps (e.g., in situ protection-deprotection) reduces purification needs .

Q. What pharmacological assays are suitable for evaluating bioactivity?

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays, given the compound’s heterocyclic motifs .
  • Cellular Uptake : Radiolabeling (e.g., 14^{14}C-Boc group) or LC-MS quantification in cell lysates .
  • In Vivo Models : Anticonvulsant or anti-inflammatory activity screening in rodent models, inspired by structurally similar pyrazoles .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition observed above 40°C; store at 2–8°C in amber vials to prevent Boc group cleavage .
  • pH Sensitivity : Avoid acidic conditions (pH < 4) that hydrolyze the tert-butyl ester .
  • Moisture Control : Use desiccants (silica gel) to prevent hydration of the spirocyclic amine .

Q. What strategies enable enantioselective synthesis of this compound?

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates, as demonstrated in enantiopure pyrrolo-pyrazoles .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cyclizations .
  • Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) to separate diastereomers .

Q. How are analytical methods validated for purity assessment?

  • HPLC Method Development : Reverse-phase C18 columns with UV detection (254 nm), validated per ICH guidelines for linearity (R2^2 > 0.99) and precision (%RSD < 2) .
  • Forced Degradation Studies : Exposure to heat, light, and humidity to identify degradation products .
  • Cross-Validation : Correlate NMR integration ratios with HPLC peak areas .

Q. What computational tools predict the compound’s reactivity or drug-likeness?

  • DFT Calculations : Gaussian or ORCA software to model spirocyclic ring strain and transition states .
  • ADMET Prediction : SwissADME or QikProp for logP, solubility, and CYP450 interactions .
  • Molecular Docking : AutoDock Vina to screen against target proteins (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.